molecular formula C28H42Cl2N4O2 B1198768 Carpipramine dihydrochloride CAS No. 60452-13-3

Carpipramine dihydrochloride

Cat. No.: B1198768
CAS No.: 60452-13-3
M. Wt: 537.6 g/mol
InChI Key: DQZZUZZSEFHBSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carpipramine dihydrochloride involves multiple steps, starting from the formation of the core dibenzazepine structure. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Carpipramine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amides, and substituted piperidine derivatives .

Scientific Research Applications

Carpipramine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Carpipramine dihydrochloride is unique due to its combination of neuroleptic, anxiolytic, and hypnotic properties, which are not commonly found together in other antipsychotics. Its structural relationship to both tricyclics and butyrophenones also sets it apart from other compounds in its class .

Properties

CAS No.

60452-13-3

Molecular Formula

C28H42Cl2N4O2

Molecular Weight

537.6 g/mol

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride

InChI

InChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2

InChI Key

DQZZUZZSEFHBSL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl

7075-03-8

Pictograms

Irritant

Synonyms

Bay b 4343b
carbadipimidine
carpipramine
carpipramine dihydrochloride
carpipramine dihydrochloride anhydrous
Defekton
Prazinil
PZ 1511

Origin of Product

United States

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